Guaianolidi e derivati
Guaianolides and their derivatives are a class of natural products derived primarily from the leaves of plants belonging to the genus _Swertia_. These compounds exhibit a diverse array of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. Structurally, guaianolides typically feature a 14-membered ring system, often with additional functional groups such as hydroxyls or ketones, which contribute to their unique pharmacological profiles.
Guaianolide derivatives are synthesized through chemical modifications aimed at enhancing specific biological activities or improving drug delivery. These modifications may include the introduction of substituents like methoxy or hydroxy groups, which can affect the compound's solubility, stability, and bioavailability.
Research on guaianolides and their derivatives continues to expand, driven by their potential as lead compounds for developing new therapeutic agents. Their natural origin also makes them attractive candidates for green chemistry approaches in drug discovery and development processes.

Struttura | Nome chimico | CAS | MF |
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Mesatlantin C | 137624-14-7 | C15H18O3 |
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Cynaropicrin | 35730-78-0 | C19H22O6 |
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4-Epi-isoinuviscolide | 68832-39-3 | C15H20O3 |
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Dehydrocostus lactone | 477-43-0 | C15H18O2 |
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8alpha-Acetoxy-1beta,10beta-epoxy-3,11(13)-dien-12,6alpha-olide | 126829-70-7 | C17H20O5 |
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Azuleno[4,5-b]furan-2(3H)-one,4-(acetyloxy)-3a,4,5,6,6a,7,9a,9b-octahydro-6-hydroxy-6,9-dimethyl-3-methylene-,(3aR,4S,6R,6aR,9aR,9bR)- | 20482-33-1 | C17H22O5 |
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Arglabin | 84692-91-1 | C15H18O3 |
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Sulfocostunolide A | 1016983-51-9 | C15H20O5S |
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(3aR,4S,6R,6aS,7aR,7bS,8aR,8bS,8cS)-6-hydroxy-6,8a-dimethyl-3-methylidene-2-oxodecahydro-4H-bisoxireno[2,3:1,8a]azuleno[4,5-b]furan-4-yl acetate | 69684-72-6 | C17H20O7 |
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8-Epicrepiside E | 93395-30-3 | C21H28O9 |
Letteratura correlata
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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